C.I. Pigment Red 104

Description

The exact mass of the compound this compound is 995.68472 g/mol and the complexity rating of the compound is 187. The solubility of this chemical has been described as <0.01 mg/L at 20 °C. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

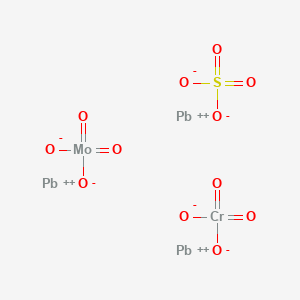

dioxido(dioxo)chromium;dioxido(dioxo)molybdenum;lead(2+);sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mo.H2O4S.8O.3Pb/c;;1-5(2,3)4;;;;;;;;;;;/h;;(H2,1,2,3,4);;;;;;;;;;;/q;;;;;;;4*-1;3*+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNAPVYQLLNFOI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrMoO12Pb3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.9e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Dark orange or light red solid; [HSDB] Insoluble in water; [MSDSonline] "Solid solution of lead chromate, lead molybdate, and lead sulfate." [Hawley] | |

| Record name | C.I. Pigment Red 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdate Orange | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

<0.01 mg/L at 20 °C | |

| Details | ECB; European Chemicals Bureau, IUCLID Datasheet, C.I. Pigment Red 104, Available from, as of Feb 11, 2009: https://ecb.jrc.ec.europa.eu/IUCLID-DataSheets/12656858.pdf | |

| Record name | C.I. PIGMENT RED 104 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine dark orange or light red powder, Hue depends on the proportion of molybdate, crystal form, and particle size. /Molybdate Red and Molybdate Orange/ | |

CAS No. |

12656-85-8 | |

| Record name | C.I. Pigment Red 104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Red 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead chromate molybdate sulfate red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. PIGMENT RED 104 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

C.I. Pigment Red 104: A Technical Guide to Its Physicochemical Properties

Introduction

C.I. Pigment Red 104, commonly known as Molybdate Orange or Chrome Vermilion, is a synthetic inorganic pigment prized for its brilliant orange-red hue, high hiding power, and excellent opacity.[1][2][3] It is a complex solid solution, meaning its constituent molecules are integrated into a single, mixed crystal lattice.[4][5] The pigment is primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][5][6][7] The precise ratio of these components, along with the pigment's crystal form and particle size, dictates the final color, which can range from a yellowish-orange to a deep red.[5][8] Due to its composition containing lead and hexavalent chromium, its use is restricted in many applications and regions due to significant health and environmental concerns.[4][9][10][11] This guide provides an in-depth overview of its core physicochemical properties for researchers and chemical professionals.

General and Identification Properties

The fundamental identification characteristics of this compound are summarized below. It is a substance identified by the Colour Index Constitution Number C.I. 77605.[12]

| Property | Value | Reference(s) |

| C.I. Name | Pigment Red 104 | [1][6][12] |

| C.I. Number | 77605 | [1][12] |

| CAS Number | 12656-85-8 | [5][8][9][12] |

| EC Number | 235-759-9 | [5][13] |

| Chemical Family | Inorganic Complex | [1][13] |

| Typical Formula | 25PbCrO₄·4PbMoO₄·PbSO₄ | [13] |

| Molar Mass | Approx. 994 - 995.7 g/mol | [5][8][14] |

| Common Synonyms | Molybdate Orange, Molybdate Red, Chrome Vermilion | [3][4][5][14] |

Core Physicochemical Properties

The physical and chemical characteristics of this compound determine its performance in various applications, from industrial coatings to plastics.[1][6] Quantitative data for these properties are presented below.

| Property | Value Range | Description | Reference(s) |

| Appearance | Fine, bright orange-red powder | The specific hue is dependent on the component ratios and particle size. | [3][5][13] |

| Density | 4.8 - 6.34 g/cm³ | A relatively high density, typical for lead-based inorganic pigments. | [6][8][13] |

| Particle Size | 0.1 - 1.0 µm | Small, uniform, and rounded particles contribute to its high opacity. | [4][8] |

| Oil Absorption | 15 - 30 g/100g | A moderate oil absorption value, influencing its use in paint formulations. | [6][13][15] |

| pH Value (10% slurry) | 5.0 - 9.0 | The pH can vary depending on the specific grade and manufacturing process. | [3][6][11][13][16] |

| Refractive Index | 2.3 - 2.7 | A high refractive index is responsible for its excellent hiding power. | [4][14] |

| Heat Resistance | 180 - 240 °C | Stability is moderate and can be improved with stabilizing surface coatings. Some grades exhibit poor heat resistance. | [1][8][11][13][17] |

| Lightfastness (1-8 scale) | 7 - 8 (Excellent) | Generally exhibits very good to excellent resistance to degradation from light, though some sources rate it as moderate. | [2][8][13] |

Solubility and Chemical Resistance

The pigment's durability is defined by its resistance to various environmental and chemical factors. Due to its very low water solubility, the pigment itself has limited mobility, though leaching of its constituent heavy metals is a primary concern.[8]

| Property | Rating/Value | Description | Reference(s) |

| Water Solubility | <0.01 mg/L at 20 °C | Virtually insoluble in water. | [5][8][14] |

| Oil/Solvent Resistance | 5 (Excellent) | Shows excellent stability in oils and many organic solvents. | [1][6][13] |

| Acid Resistance | 2 - 4 (Poor to Fair) | Susceptible to attack by strong acids. | [3][5][6][13] |

| Alkali Resistance | 2 - 4 (Poor to Moderate) | Can be affected by alkaline environments. | [3][5][6][13] |

Experimental Protocols

Synthesis via Wet Chemical Coprecipitation

The primary industrial manufacturing process for this compound is wet chemical coprecipitation.[5][8] This method allows for the formation of a solid solution with a uniform crystalline structure.

Methodology:

-

Reactant Preparation: Aqueous solutions of lead nitrate (Pb(NO₃)₂), sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) are prepared.[5][8]

-

Coprecipitation: The solutions of sodium chromate, molybdate, and sulfate are added to the lead nitrate solution under meticulously controlled conditions.[5][8] Key parameters that are carefully regulated include pH, temperature, and the rate of reactant addition, as these directly influence the pigment's final properties.[8]

-

Filtration and Washing: The resulting orange-red precipitate is filtered from the solution to separate it from byproducts. It is then washed to remove any remaining soluble salts.

-

Drying and Milling: The washed pigment presscake is dried. Following drying, the pigment is milled to break up agglomerates and achieve the desired final particle size distribution.

-

Surface Treatment (Optional): To improve stability properties such as weather resistance, lightfastness, and heat stability, the pigment particles can be coated with stabilizing compounds like metal oxides, phosphates, or silicates.[5][8][11]

Structure-Property Relationships

The performance characteristics of this compound are intrinsically linked to its chemical composition and physical form. The relationship between these factors is crucial for understanding its application potential and limitations.

-

Color and Hue: The ratio of lead chromate, lead molybdate, and lead sulfate is the primary determinant of the final color.[8] Lead molybdate itself is white, but when coprecipitated, it distorts the monoclinic crystal structure of lead chromate into a tetragonal form, which results in the characteristic orange-to-red color.[5][7]

-

Stability and Durability: While the core pigment possesses good lightfastness, its resistance to weathering, heat, and chemicals can be moderate.[6][8] To counteract this, manufacturers apply surface treatments. Encapsulating the pigment particles, for instance within a dense amorphous silica coating, significantly reduces their interaction with the environment.[8] This process enhances resistance to light, weather, and chemical attack, and critically, it reduces the leaching of lead and chromium ions.[5][8]

Safety and Environmental Considerations

This compound is classified as a hazardous substance due to its lead and hexavalent chromium content.[8] It is identified as a potential human carcinogen and may cause harm to fertility and the developing fetus.[4][9] Consequently, its use is heavily regulated, and waste containing the pigment is typically treated as hazardous waste.[8] Research and development efforts are focused on creating non-toxic alternative pigments that can match its desirable color and performance properties.[8]

References

- 1. pigment red 104|molbdate red|Molybdate Red (Molybdate Orange),Molybdate Chrome Orange,CAS NO. 12656-85-8 [xcolorpigment.com]

- 2. naturalpigments.com [naturalpigments.com]

- 3. colorcome.com [colorcome.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. This compound | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]

- 7. imoa.info [imoa.info]

- 8. This compound | 12656-85-8 | Benchchem [benchchem.com]

- 9. This compound (molybdate orange) - Canada.ca [canada.ca]

- 10. This compound - ChemInfo Public [recherche.chemikalieninfo.de]

- 11. colorcome.com [colorcome.com]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. senova-chem.com [senova-chem.com]

- 14. echemi.com [echemi.com]

- 15. cncolorchem.com [cncolorchem.com]

- 16. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]

- 17. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]

A Technical Guide to the Synthesis and Crystal Structure of Molybdate Red

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystal structure of Molybdate Red (C.I. Pigment Red 104). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic pigment's chemistry and material properties. This document details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic workflow.

Introduction

Molybdate Red, also known as Molybdate Orange, is a vibrant red-orange pigment widely recognized for its excellent hiding power and tinting strength.[1][2] Chemically, it is a complex solid solution primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[3][4] The inclusion of lead molybdate and lead sulfate into the lead chromate crystal lattice is crucial for achieving the desired red hue and stabilizing the pigment's crystal structure.[3] The final color and properties of Molybdate Red can be finely tuned by controlling the stoichiometry of the reactants and the conditions during its synthesis.[3]

Synthesis of Molybdate Red

The industrial production of Molybdate Red is predominantly carried out through a wet chemical co-precipitation method.[5][6] This process involves the simultaneous precipitation of the lead salts from aqueous solutions of their precursors under carefully controlled conditions.[3][5] Key parameters that govern the final product's characteristics include pH, temperature, and the rate of reactant addition.[5]

Experimental Protocol

The following protocol is a representative example of the synthesis of Molybdate Red, derived from established methodologies.[6]

Materials:

-

Lead Nitrate (Pb(NO₃)₂)

-

Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

-

Sodium Molybdate (Na₂MoO₄·2H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH)

-

Stabilizer (e.g., Aluminum Sulfate [Al₂(SO₄)₃·18H₂O])

-

Deionized Water

Procedure:

-

Preparation of the Lead Solution: Dissolve a stoichiometric amount of lead nitrate in deionized water to create the lead solution.

-

Preparation of the Anion Solution: In a separate vessel, dissolve sodium dichromate, sodium molybdate, and sodium sulfate in deionized water. The molar ratios of these components will determine the final composition and color of the pigment. A typical formulation might involve a significant molar excess of chromate relative to molybdate and sulfate.[3]

-

Neutralization and pH Adjustment: Add a sodium hydroxide solution to the anion solution to neutralize it.[6]

-

Co-precipitation: Slowly add the anion solution to the lead nitrate solution with vigorous stirring at a controlled temperature, typically between 15-20°C.[6] During the addition, maintain the pH of the reaction mixture within a narrow acidic range (e.g., pH 2.5-3) by adding dilute nitric acid.[6]

-

Stabilization and Final pH Adjustment: After the precipitation is complete, continue stirring for 15-30 minutes. To prevent changes in the crystal form, a stabilizer such as aluminum sulfate solution is added. The final pH of the slurry is then adjusted to 6.5-7.5 with a sodium hydroxide or soda ash solution.[6]

-

Isolation and Drying: The resulting bright red precipitate is isolated by filtration, washed thoroughly with deionized water to remove soluble salts, and dried at approximately 100°C.[6]

-

Milling: The dried pigment is then milled to achieve the desired particle size distribution.

Synthesis Workflow

Caption: Synthesis Workflow of Molybdate Red

Composition and Physicochemical Properties

Molybdate Red is a solid solution, and its composition can vary to produce different shades and properties. The typical composition and some key physicochemical properties are summarized in the tables below.

Table 1: Typical Composition of Molybdate Red (this compound)

| Component | Chemical Formula | Typical Content (wt%) |

|---|---|---|

| Lead Chromate | PbCrO₄ | 69 - 80%[3] |

| Lead Molybdate | PbMoO₄ | 9 - 15%[3] |

| Lead Sulfate | PbSO₄ | 3 - 7%[3] |

| Other Components | (e.g., lead oxide) | 3 - 13%[3] |

Table 2: Physicochemical Properties of Molybdate Red

| Property | Value |

|---|---|

| Appearance | Fine, dark orange to light red powder[1] |

| Density | 5.4 - 6.3 g/cm³[4] |

| Oil Absorption | 15 - 25 g/100g [1] |

| pH (of 10% slurry) | 5.0 - 8.0[1] |

| Water Solubility | <0.01 mg/L at 20°C[1] |

| Heat Resistance | Moderate[3] |

| Lightfastness | Good[1] |

| Acid Resistance | Fair[1][3] |

| Alkali Resistance | Good[1][3] |

Crystal Structure

A definitive, publicly available Crystallographic Information File (CIF) for a specific composition of Molybdate Red (this compound) is not readily found in the scientific literature. This is likely due to the nature of the pigment as a solid solution with a variable composition. However, the crystal structure can be understood as a derivative of its primary components.

Molybdate Red is a solid solution where molybdate (MoO₄²⁻) and sulfate (SO₄²⁻) anions substitute for chromate (CrO₄²⁻) anions in the lead chromate lattice.[3] Pure lead chromate can exist in two polymorphs: a stable monoclinic form (crocoite) and a metastable orthorhombic form. The incorporation of the larger molybdate ions distorts the monoclinic lead chromate structure, favoring the formation of a tetragonal crystal system.[3] This structural modification is key to achieving the characteristic red color of the pigment.

The crystal structures of the individual components are well-characterized and provide a basis for understanding the structure of the Molybdate Red solid solution.

Table 3: Crystallographic Data of Molybdate Red Components

| Compound | Lead Chromate (monoclinic) | Lead Molybdate (tetragonal) | Lead Sulfate (orthorhombic) |

|---|---|---|---|

| Chemical Formula | PbCrO₄ | PbMoO₄ | PbSO₄ |

| Crystal System | Monoclinic | Tetragonal | Orthorhombic |

| Space Group | P2₁/n | I4₁/a | Pnma |

| Lattice Parameters | a = 7.12 Å, b = 7.44 Å, c = 6.80 Å | a = 5.43 Å, c = 12.11 Å | a = 8.48 Å, b = 5.39 Å, c = 6.95 Å |

| | β = 102.4° | | |

Note: The lattice parameters are approximate values and can vary slightly depending on the source.

X-ray diffraction (XRD) is a critical technique for analyzing the crystal structure of Molybdate Red, confirming its phase composition and determining the extent of solid solution formation.[5] Advanced techniques such as Rietveld refinement would be necessary to precisely determine the lattice parameters and atomic positions for a specific Molybdate Red composition.

Conclusion

References

Spectroscopic and Synthetic Profile of C.I. Pigment Red 104: A Technical Guide

C.I. Name: Pigment Red 104 (PR104) C.I. Number: 77605 Common Names: Molybdate Red, Molybdate Orange, Chrome Vermilion CAS Number: 12656-85-8 Chemical Composition: A solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][2]

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Pigment Red 104. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed data for identification, characterization, and quality control. The guide includes summarized spectroscopic data, detailed experimental protocols for obtaining such data, and workflows for synthesis and analysis.

Spectroscopic Data

The spectroscopic signature of this compound is a composite of the vibrational and electronic transitions of its constituent anions: chromate (CrO₄²⁻), molybdate (MoO₄²⁻), and sulfate (SO₄²⁻), within a lead-based crystal lattice. The exact peak positions and relative intensities can vary depending on the precise stoichiometry of the components and the pigment's crystal structure.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly in the far-infrared region, is a crucial tool for identifying the inorganic components of Pigment Red 104. The primary absorption bands arise from the stretching and bending vibrations of the chromate, molybdate, and sulfate groups.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~950 - 1150 | ν₃ (asymmetric stretching) of SO₄²⁻ | Strong, Broad |

| ~880 - 930 | ν₃ (asymmetric stretching) of MoO₄²⁻ | Strong |

| ~840 - 880 | ν₃ (asymmetric stretching) of CrO₄²⁻ | Strong |

| ~820 - 840 | ν₁ (symmetric stretching) of CrO₄²⁻ | Strong |

| ~600 - 650 | ν₄ (bending) of SO₄²⁻ | Medium |

| Below 500 | Fingerprint region including bending modes of CrO₄²⁻ and MoO₄²⁻, and lattice vibrations | Complex |

Note: The values presented are approximate and derived from the analysis of the constituent anions. The specific spectrum of a PR104 sample will show a complex overlap of these bands.

Raman Spectroscopy

Raman spectroscopy is highly effective for the molecular fingerprinting of this compound, as its inorganic components provide distinct and strong Raman signals. The most intense peaks correspond to the symmetric stretching vibrations of the chromate and molybdate anions.[1]

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~898 | ν₁ (symmetric stretching) of MoO₄²⁻ | Very Strong |

| ~825 - 845 | ν₁ (symmetric stretching) of CrO₄²⁻ | Very Strong |

| ~330 - 400 | Bending modes (ν₂, ν₄) of CrO₄²⁻ | Medium |

| ~325 | Bending modes (ν₂, ν₄) of MoO₄²⁻ | Medium |

UV-Visible (UV-Vis) Spectroscopy

The characteristic orange-red color of Pigment Red 104 is due to its strong absorption of light in the blue-green region of the visible spectrum. This absorption is primarily attributed to the electronic charge-transfer transitions within the lead chromate component.[1] The absorption onset for lead chromate is around 520 nm. The exact absorption maximum (λmax) for Pigment Red 104 can vary based on its composition and particle size but is typically in the range of 480-530 nm.

| Parameter | Value / Range | Notes |

| Absorption Onset | ~520 - 550 nm | Corresponds to the electronic band gap of the lead chromate component. |

| λmax (in solid state) | ~480 - 530 nm | The peak of the main absorption band in the visible spectrum. |

| Band Gap (approx.) | 2.2 - 2.4 eV | Calculated from the absorption onset. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is generally not applicable for the characterization of inorganic, insoluble pigments like this compound. The technique is designed to probe the magnetic properties of specific atomic nuclei (like ¹H, ¹³C) in soluble molecules, which are absent in the solid inorganic lattice of this pigment.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of solid inorganic pigments such as this compound.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common non-destructive method for analyzing pigment powders.

-

Instrumentation: A FTIR spectrometer equipped with a diamond ATR accessory, capable of scanning the mid- and far-infrared regions (e.g., 4000 cm⁻¹ to 220 cm⁻¹).[3]

-

Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The spectrum should be a flat line.

-

Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical acquisition involves co-adding 32 to 64 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or % transmittance. Perform a baseline correction if necessary. The key absorption bands, particularly in the 1200-220 cm⁻¹ region, are used for identification.

Protocol for Raman Spectroscopy

Micro-Raman spectroscopy is a powerful non-destructive technique for identifying the specific molecular composition of pigments.

-

Instrumentation: A Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser is critical to avoid fluorescence from the sample and to potentially achieve resonance enhancement.[4]

-

Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

-

Data Acquisition:

-

Place the slide on the microscope stage and bring the pigment particles into focus using the optical objective (e.g., 50x).

-

Select the laser excitation wavelength. For red/orange pigments, a longer wavelength laser (e.g., 785 nm) is often used to minimize fluorescence.[3]

-

Adjust the laser power to a low level (e.g., < 5 mW) to avoid thermal degradation of the sample.

-

Acquire the spectrum. Typical acquisition times range from a few seconds to several minutes, often with multiple accumulations to improve the signal-to-noise ratio.[3]

-

-

Data Processing: The raw spectrum may need to be corrected for background fluorescence. The positions of the characteristic Raman shifts are then compared to reference databases for identification.

Protocol for UV-Vis Spectroscopy (Diffuse Reflectance)

To measure the absorption properties of an opaque solid pigment, UV-Vis spectroscopy is performed in diffuse reflectance mode.

-

Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.

-

Sample Preparation:

-

The pigment powder is densely packed into a sample holder.

-

A highly reflective, non-absorbing material (e.g., BaSO₄ or a calibrated white standard) is used as a reference.

-

-

Data Acquisition:

-

First, a baseline spectrum is collected using the white reference standard.

-

The sample is then measured over the desired wavelength range (e.g., 200-800 nm). The instrument measures the percentage of light reflected from the sample relative to the reference.

-

-

Data Processing: The reflectance data (R) is converted to absorbance-like data using the Kubelka-Munk transformation: F(R) = (1-R)² / 2R. The resulting spectrum can be used to identify the absorption maximum (λmax) and the absorption edge, from which the band gap can be estimated.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis Workflow

The industrial production of this compound is primarily achieved through a controlled wet chemical co-precipitation process.

Caption: Synthesis workflow for this compound via co-precipitation.

Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the comprehensive spectroscopic identification of an unknown inorganic pigment sample.

Caption: General workflow for the spectroscopic identification of pigments.

Composition-Property Relationship

This diagram illustrates the logical relationship between the chemical composition of Pigment Red 104 and its resulting spectroscopic and physical properties.

Caption: Relationship between composition and properties of Pigment Red 104.

References

A Technical Guide to the Historical Applications of Lead Chromate Molybdate Sulfate Red (C.I. Pigment Red 104)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical applications, physicochemical properties, and manufacturing processes of lead chromate molybdate sulfate red, commonly known as Molybdate Orange or C.I. Pigment Red 104. This brilliant orange-red pigment saw widespread use in the 20th century before its decline due to health and environmental concerns. This document consolidates quantitative data, experimental protocols, and historical context to serve as a comprehensive resource.

Introduction and Historical Context

Lead chromate molybdate sulfate red is a synthetic inorganic pigment that gained commercial significance in the 1930s.[1] Its invention is attributed to Lederle in a German patent from 1930.[2] The pigment is a solid solution of lead chromate, lead molybdate, and lead sulfate.[2] Its brilliant color, high hiding power, and cost-effectiveness led to its extensive use in various industries for several decades.[1][3] However, due to the toxicity of its lead and hexavalent chromium components, its use has been severely restricted in many countries.[1][3]

Historically, this pigment was a staple in the formulation of paints, coatings, plastics, and printing inks.[1][2] It was particularly valued for applications requiring high visibility, such as safety markings, traffic paints, and industrial machinery coatings.[1][4] The annual usage was around 12,000 tons at its peak.

Physicochemical Properties

The properties of lead chromate molybdate sulfate red can vary depending on its specific composition and surface treatment. The following tables summarize typical quantitative data extracted from various technical datasheets.

Table 1: General Physical and Chemical Properties

| Property | Value |

| C.I. Name | Pigment Red 104 |

| C.I. Number | 77605 |

| CAS Number | 12656-85-8 |

| Chemical Formula | Pb(Cr,S,Mo)O₄ |

| Molecular Weight | Approximately 994 g/mol |

| Appearance | Bright red or orange-red powder |

| Density | 5.4 - 6.8 g/cm³ |

| Oil Absorption | 15 - 30 g/100g |

| pH (10% slurry) | 5.0 - 8.0 |

| Heat Resistance | 180 - 240 °C |

Table 2: Performance and Resistance Properties

| Property | Rating/Value |

| Lightfastness (BWS) | 7-8 (Excellent) |

| Weatherfastness | Good |

| Water Resistance | 4-5 (Good to Excellent) |

| Oil Resistance | 5 (Excellent) |

| Acid Resistance | 2-3 (Poor to Moderate) |

| Alkali Resistance | 3-4 (Moderate to Good) |

| Solvent Resistance | Good to Excellent |

Note: Resistance ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

Experimental Protocols

The characterization and quality control of lead chromate molybdate sulfate red historically relied on a variety of standard experimental methods. Below are descriptions of key experimental protocols.

Synthesis: Wet Chemical Coprecipitation

The primary industrial manufacturing process for this compound is wet chemical coprecipitation.[1] This method allows for the formation of a solid solution of lead chromate, lead molybdate, and lead sulfate.

Methodology:

-

Preparation of Reactant Solutions:

-

An aqueous solution of a soluble lead salt, typically lead nitrate (Pb(NO₃)₂), is prepared.

-

A separate aqueous solution containing a mixture of sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) is prepared. The ratios of these components are carefully controlled to achieve the desired final pigment shade.

-

-

Coprecipitation:

-

The two solutions are simultaneously and slowly added to a reaction vessel containing water with vigorous agitation.

-

Key reaction parameters such as pH (typically acidic), temperature, and the rate of addition of reactants are carefully controlled to influence the particle size, crystal structure, and ultimately the color and performance of the pigment.

-

-

Post-Precipitation Treatment:

-

After precipitation is complete, the pigment slurry may undergo further treatment to improve its properties. This can include a heating step to promote crystal growth and stabilization.

-

Surface treatment with compounds like metal oxides, phosphates, or silicates can be applied to enhance lightfastness, weather resistance, and chemical stability.[3]

-

-

Isolation and Finishing:

-

The precipitated pigment is filtered from the reaction mixture.

-

The filter cake is thoroughly washed with water to remove soluble salts.

-

The washed pigment is then dried in an oven.

-

Finally, the dried pigment is pulverized to achieve a fine, uniform powder.

-

Pigment Characterization

A variety of analytical techniques are employed to characterize the physicochemical properties of the pigment.

-

Colorimetric Analysis: The coloristic properties (hue, chroma, and lightness) are measured using a spectrophotometer according to standards like ASTM D2244.

-

Lightfastness Testing: The pigment's resistance to fading upon exposure to light is determined using accelerated weathering testers, following procedures outlined in standards such as ASTM D4303. The Blue Wool Scale (BWS) is a common rating system, with 8 being the highest fastness.

-

Heat Stability: The pigment's ability to withstand high temperatures without discoloration is assessed by incorporating it into a polymer matrix and exposing it to increasing temperatures.

-

Chemical Resistance: The pigment's resistance to acids, alkalis, and solvents is evaluated by exposing a pigmented film to these chemicals and observing any changes in color or gloss, often following ASTM D1308.

-

Particle Size Analysis: The particle size distribution, which affects properties like opacity and dispersibility, can be determined using techniques such as laser diffraction.

-

Oil Absorption: This property, which indicates the amount of binder required to wet the pigment, is measured according to ASTM D281.

Historical Applications

Lead chromate molybdate sulfate red was utilized in a wide range of industrial and commercial products due to its vibrant color and durability.

-

Paints and Coatings: Its primary application was in paints and coatings for industrial machinery, agricultural equipment, and automotive finishes.[1][4] Its high visibility also made it ideal for safety markings on vehicles like buses, ambulances, and fire trucks, as well as for traffic signs and road markings.[1][4]

-

Plastics: The pigment was used to color various plastics, including PVC.[5] Its heat stability allowed it to be incorporated into plastic manufacturing processes.

-

Printing Inks: It was also used in the formulation of printing inks.[2]

Diagrams

Manufacturing Workflow

Caption: Manufacturing workflow for this compound.

Historical Timeline

References

In-Depth Technical Guide: C.I. 77605 (CAS Number 12656-85-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 77605, identified by CAS number 12656-85-8, is an inorganic pigment commonly known as Pigment Red 104 or Molybdate Orange.[1][2][3] It is a solid solution of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[1][2][4] The precise ratio of these components can be varied to produce a range of hues from orange to red.[1] This pigment is characterized by its bright color, high tinting strength, and strong hiding power.[1][2][5]

This technical guide provides a comprehensive overview of the properties, synthesis, and quality control of C.I. 77605. It is intended for researchers and professionals who require detailed technical information on this compound. Given its composition, it is crucial to note that this substance is a confirmed carcinogen, toxic by ingestion and inhalation, and poses a significant environmental hazard.[6][7][8] Therefore, all handling and disposal must be conducted with strict adherence to safety protocols.

Chemical and Physical Properties

The chemical and physical properties of C.I. 77605 are summarized in the tables below. These properties can vary depending on the specific composition and surface treatment of the pigment.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Common Names | Pigment Red 104, Molybdate Orange, Chrome Vermilion | [2][4][6] |

| CAS Number | 12656-85-8 | [1][4] |

| C.I. Number | 77605 | [1][4] |

| EINECS Number | 235-759-9 | [4] |

| Molecular Formula | A solid solution of PbCrO₄, PbMoO₄, and PbSO₄ | [1][4] |

| Appearance | Fine, dark-orange or light-red powder | [4][7] |

| Water Solubility | 10-69.3 µg/L at 20°C | [1][4] |

Table 2: Physical and Performance Properties

| Property | Value | Source(s) |

| Density | 5.4 - 6.34 g/cm³ | [1] |

| Oil Absorption | 15 - 40 g/100g | [1] |

| Particle Size | 0.1 - 1.0 µm | [1] |

| Heat Resistance | ~200 - 220°C | [4][9] |

| Light Fastness (1-8 scale) | 7-8 | [4] |

| Acid Resistance (1-5 scale) | 2-3 (Poor to Moderate) | [4][5] |

| Alkali Resistance (1-5 scale) | 2-3 (Poor to Moderate) | [4][5] |

| Water Resistance (1-5 scale) | 5 (Excellent) | [5] |

| Solvent Resistance (1-5 scale) | 5 (Excellent) | [5] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and surface treatment of C.I. 77605, based on information from patents and technical literature. These are representative protocols and may require optimization for specific applications.

Synthesis by Co-precipitation

The primary method for synthesizing Pigment Red 104 is through the co-precipitation of lead chromate, lead molybdate, and lead sulfate from aqueous solutions.

3.1.1 Materials and Reagents:

-

Lead Nitrate (Pb(NO₃)₂)

-

Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

-

Sodium Molybdate (Na₂MoO₄)

-

Sodium Sulfate (Na₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

3.1.2 Equipment:

-

Glass reaction vessel with agitation

-

Separate tanks for preparing reactant solutions

-

Pumps for controlled addition of solutions

-

pH meter

-

Filtration apparatus

-

Drying oven

3.1.3 Procedure:

-

Preparation of Lead Solution: Dissolve a stoichiometric amount of lead nitrate in deionized water in a dedicated tank. Adjust the pH to approximately 3.0-4.0.

-

Preparation of Chromate-Molybdate-Sulfate Solution: In a separate tank, dissolve sodium dichromate, sodium molybdate, and sodium sulfate in deionized water. Adjust the pH to approximately 7.0-9.5 with sodium hydroxide to convert dichromate to chromate.

-

Precipitation: Heat the lead solution to a controlled temperature (e.g., 20-40°C). Under vigorous agitation, simultaneously add the lead solution and the chromate-molybdate-sulfate solution to the reaction vessel. Maintain a constant pH and temperature during the precipitation process.

-

Digestion: After the addition of reactants is complete, continue to stir the resulting pigment slurry for a period to allow for crystal growth and stabilization.

-

Filtration and Washing: Filter the precipitated pigment from the slurry. Wash the filter cake thoroughly with deionized water to remove soluble salts.

-

Drying and Pulverization: Dry the washed pigment in an oven at a controlled temperature (e.g., 105-120°C). The dried pigment is then pulverized to the desired particle size.

Surface Treatment

To improve properties such as lightfastness, weather resistance, and dispersibility, the pigment particles can be coated with inorganic compounds like silica and alumina.

3.2.1 Materials and Reagents:

-

Pigment slurry from the synthesis step

-

Sodium Silicate solution

-

Sulfuric Acid

-

Aluminum Sulfate solution

-

Sodium Hydroxide solution

3.2.2 Procedure:

-

Silica Coating: To the pigment slurry, add a solution of sodium silicate. While stirring, slowly add sulfuric acid to lower the pH, causing the precipitation of hydrated silica onto the pigment surface.

-

Alumina Coating: After the silica coating, add a solution of aluminum sulfate. Then, slowly add a sodium hydroxide solution to raise the pH, leading to the precipitation of hydrated alumina on the pigment surface.

-

Final Processing: The surface-treated pigment is then filtered, washed, dried, and pulverized as described in the synthesis protocol.

Signaling Pathways

As C.I. 77605 is an inorganic pigment primarily used for its colorant properties in industrial applications, it is not designed to interact with biological systems in a therapeutic manner. Therefore, the concept of specific biological signaling pathways, as it relates to drug development, is not applicable to this compound. The primary biological interaction of concern is its toxicity due to the presence of lead and hexavalent chromium, which are known to be carcinogenic and can cause reproductive harm.[6][8]

Mandatory Visualizations

Diagram 1: Synthesis and Surface Treatment Workflow

Caption: A flowchart illustrating the manufacturing process of C.I. 77605.

Diagram 2: Quality Control Workflow

Caption: A workflow diagram for the quality control of C.I. 77605.

Quality Control Experimental Protocols

A summary of standard test methods for the quality control of C.I. 77605 is provided below. For complete details, refer to the specific ASTM or ISO standards.

Table 3: Quality Control Test Methodologies

| Parameter | Standard | Summary of Methodology |

| Chemical Composition | ASTM D126-87 | This standard provides procedures for the chemical analysis of pigments containing lead chromate, including the determination of lead chromate, total lead, sulfate, and molybdenum.[7][10][11] |

| Coarse Particles | ASTM D185-84 | A known weight of the pigment is washed through a standard 45-µm (No. 325) sieve with a suitable liquid. The residue remaining on the sieve is dried and weighed to determine the percentage of coarse particles.[1][12][13] |

| Oil Absorption | ASTM D281-12 / ISO 787-5 | Linseed oil is gradually added to a weighed sample of the pigment, and the mixture is rubbed with a spatula until a stiff, putty-like paste is formed that does not break or crumble. The amount of oil used is then reported.[3][6][9][14] |

| pH of Aqueous Suspension | ISO 787-9:2019 | A suspension of the pigment in deionized water (typically 5-10% by mass) is prepared and agitated. The pH of the suspension is then measured using a calibrated pH meter.[2][4][5][15] |

Safety and Handling

C.I. 77605 contains lead and hexavalent chromium and is classified as a hazardous substance.

-

Toxicity: Toxic by ingestion and inhalation of dust.[7]

-

Carcinogenicity: Confirmed carcinogen.[7]

-

Reproductive Hazard: May cause harm to the unborn child and impair fertility.[8]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][8]

Handling Precautions:

-

Use in a well-ventilated area with appropriate engineering controls (e.g., fume hood).

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Dispose of waste as hazardous material in accordance with local, state, and federal regulations.

References

- 1. file.yizimg.com [file.yizimg.com]

- 2. GSO ISO 787-9:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]

- 3. lr-test.com [lr-test.com]

- 4. Standards New Zealand [standards.govt.nz]

- 5. ISO 787-9-2019 "General methods of test for pigments and extenders - Part 9: Determination of pH value of an aqueous suspension" | NBCHAO [en1.nbchao.com]

- 6. GSO ISO 787-5:2015 - Standards Store - GCC Standardization Organization [gso.org.sa]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. C.I. Pigment Red 104 | CrMoO12Pb3S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. "Standard Test Methods for Analysis of Yellow, Orange, and Green Pigments Containing Lead Chromate and Chromium Oxide Green" | NBCHAO [en1.nbchao.com]

- 12. store.astm.org [store.astm.org]

- 13. laboratuar.com [laboratuar.com]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Crystal Phase Analysis of C.I. Pigment Red 104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 104, also known as Molybdate Red or Molybdate Orange, is an inorganic pigment prized for its vibrant reddish-orange hue, high opacity, and excellent lightfastness.[1] Chemically, it is a complex solid solution primarily composed of lead chromate (PbCrO₄), lead molybdate (PbMoO₄), and lead sulfate (PbSO₄).[2] The precise color and performance characteristics of this pigment are intrinsically linked to its crystal structure. This technical guide provides an in-depth exploration of the crystal phase analysis of this compound, detailing the experimental protocols for its characterization and presenting a logical workflow for its synthesis and analysis.

The final properties of this compound are determined by a delicate interplay of its chemical composition, crystal structure, and particle size.[2] The manufacturing process, typically wet chemical coprecipitation, involves carefully controlled conditions such as pH, temperature, and reactant stoichiometry to achieve the desired crystal phase and, consequently, the desired color and performance.[3] A key crystallographic feature of this pigment is the distortion of the typically monoclinic lead chromate crystal lattice into a tetragonal form by the incorporation of lead molybdate.[2] This structural modification is fundamental to achieving the characteristic red shade of the pigment.

Synthesis of this compound

The industrial production of this compound is achieved through a wet chemical coprecipitation process.[3] This involves the reaction of soluble lead salts with a mixture of chromate, molybdate, and sulfate salts under controlled conditions.

Experimental Protocol: Synthesis by Coprecipitation

-

Preparation of Reactant Solutions:

-

Lead Solution: A solution of a soluble lead salt, such as lead nitrate (Pb(NO₃)₂), is prepared in deionized water.

-

Anion Solution: A mixed solution containing sodium chromate (Na₂CrO₄), sodium molybdate (Na₂MoO₄), and sodium sulfate (Na₂SO₄) is prepared. The molar ratios of these anions are carefully controlled to achieve the desired final composition of the pigment.

-

-

Coprecipitation:

-

The lead solution is added to the anion solution (or vice versa) under vigorous agitation.

-

The reaction temperature and pH are critical parameters and are maintained within a specific range throughout the precipitation process to influence the crystal growth and phase formation.[3]

-

-

Aging:

-

The resulting slurry is aged for a specific period, often at a controlled temperature, to allow for the stabilization of the crystal structure and growth of the pigment particles.

-

-

Filtration and Washing:

-

The precipitated pigment is separated from the reaction medium by filtration.

-

The filter cake is thoroughly washed with deionized water to remove any soluble impurities.

-

-

Drying and Pulverization:

-

The washed pigment is dried in an oven at a controlled temperature to remove residual moisture.

-

The dried pigment is then pulverized to achieve a fine, uniform particle size.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Crystal Phase Analysis by X-Ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary analytical technique for the crystal phase analysis of this compound.[4] It provides information on the crystal structure, phase composition, and crystallite size of the pigment.

Experimental Protocol: Powder X-Ray Diffraction

-

Sample Preparation: A representative sample of the dry this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup:

-

X-ray Source: Copper (Cu) Kα radiation is commonly used.

-

Goniometer: The instrument is calibrated to ensure accurate angle measurements.

-

Scan Parameters: The XRD pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis:

-

Phase Identification: The resulting XRD pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

-

Rietveld Refinement: For a more detailed analysis, Rietveld refinement can be performed. This technique involves fitting a calculated diffraction pattern to the experimental data to refine crystallographic parameters such as lattice parameters, atomic positions, and phase fractions.

-

The logical workflow for the crystal phase analysis of this compound is depicted in the diagram below.

Quantitative Data

| Component | Chemical Formula | Typical Composition (% by weight) |

| Lead Chromate | PbCrO₄ | 75 - 90 |

| Lead Molybdate | PbMoO₄ | 10 - 15 |

| Lead Sulfate | PbSO₄ | 3 - 15 |

Table 1: Typical chemical composition of this compound.[5]

The crystal structure of this compound is a solid solution, meaning that the chromate, molybdate, and sulfate anions, along with the lead cations, are arranged in a single, continuous crystalline lattice. The incorporation of the larger molybdate ions into the lead chromate lattice is what induces the shift from a monoclinic to a tetragonal crystal system, which is responsible for the desired red color.

Signaling Pathways and Logical Relationships

The relationship between the synthesis parameters and the final crystal phase of this compound can be visualized as a signaling pathway, where initial conditions directly influence the intermediate and final properties of the pigment.

Conclusion

The crystal phase of this compound is a critical determinant of its color and performance characteristics. Through controlled wet chemical coprecipitation, a solid solution of lead chromate, lead molybdate, and lead sulfate is formed, resulting in a tetragonal crystal structure. X-ray diffraction is the definitive technique for analyzing the crystal phase of this pigment, with Rietveld refinement offering a powerful tool for quantitative analysis. A thorough understanding and precise control of the synthesis parameters are essential for producing this compound with the desired crystal phase and, consequently, the optimal properties for its various applications. Further research to populate public databases with detailed crystallographic data for different formulations of this compound would be highly beneficial for the scientific and industrial communities.

References

In-Depth Technical Guide: Particle Size and Morphology of Pigment Red 104

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 104, also known as Molybdate Red, is an inorganic pigment prized for its vibrant red-orange hue and excellent hiding power. Chemically, it is a complex solid solution of lead chromate, lead molybdate, and lead sulfate. The particle size and morphology of Pigment Red 104 are critical physical characteristics that significantly influence its coloristic properties, dispersibility, and overall performance in various applications, including industrial coatings, plastics, and inks. This technical guide provides a comprehensive overview of the particle size and morphology of Pigment Red 104, including a summary of typical physical properties, a discussion of the synthesis-morphology relationship, and an outline of common analytical techniques used for its characterization. While specific quantitative data from peer-reviewed studies on particle size distribution and morphology are limited in publicly available literature, this guide synthesizes available information from technical datasheets and related scientific principles to provide a thorough understanding for research and development professionals.

Introduction

C.I. Pigment Red 104 is a synthetic inorganic pigment with the Colour Index number 77605.[1] Its chemical composition can be represented as a solid solution, often with a typical molecular formula around 25PbCrO₄·4PbMoO₄·PbSO₄.[2] The inclusion of lead molybdate into the lead chromate crystal lattice results in a tetragonal crystal structure, which is responsible for the pigment's characteristic bright red color.[3] The final hue, tinting strength, and opacity are intrinsically linked to the pigment's particle size, particle size distribution, and morphology.[3] Control over these physical attributes during the synthesis process is paramount for producing a pigment with consistent and desirable properties.

Physicochemical Properties

A summary of the typical physicochemical properties of Pigment Red 104 is presented in Table 1. These values are indicative and can vary between different commercial grades of the pigment.

Table 1: Typical Physicochemical Properties of Pigment Red 104

| Property | Typical Value(s) | Source(s) |

| Chemical Name | Molybdate Red | [2] |

| C.I. Name | Pigment Red 104 | [2] |

| CAS Number | 12656-85-8 | [2] |

| Molecular Formula | ~25PbCrO₄·4PbMoO₄·PbSO₄ | [2] |

| Appearance | Bright red powder | [2] |

| Density (g/cm³) | 5.4 - 6.0 | [2] |

| Oil Absorption ( g/100g ) | 15 - 25 | [2] |

| pH Value (10% slurry) | 5.0 - 7.5 | [2] |

| Heat Resistance (°C) | > 200 | [2] |

| Particle Diameter (µm) | 0.1 - 1.0 | [4] |

Synthesis and its Influence on Particle Size and Morphology

The primary industrial manufacturing process for Pigment Red 104 is co-precipitation from aqueous solutions.[3] This method involves the controlled addition of solutions containing chromate, molybdate, and sulfate anions to a solution of a lead salt, typically lead nitrate.[3] The particle size and morphology of the resulting pigment are highly dependent on the reaction conditions.

Key Synthesis Parameters

Several key parameters during the co-precipitation process can be manipulated to control the final particle characteristics:

-

pH: The pH of the reaction mixture is a critical factor influencing the nucleation and growth of the pigment particles.[1]

-

Temperature: Temperature affects the solubility of the reactants and the kinetics of the precipitation process, thereby influencing particle size and crystallinity.[1]

-

Reactant Concentration: The concentration of the lead salt and the precipitating anions will determine the degree of supersaturation, which in turn governs the rate of nucleation and particle growth.

-

Rate of Addition and Stirring: The rate at which the reactants are mixed and the intensity of agitation influence the homogeneity of the reaction mixture and can prevent the formation of large agglomerates.[3]

A generalized workflow for the synthesis of Pigment Red 104 is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of Pigment Red 104.

Experimental Protocols for Particle Characterization

A comprehensive analysis of the particle size and morphology of Pigment Red 104 requires the use of several complementary analytical techniques. The following sections describe the general methodologies for these key experiments.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, shape, and size of the pigment particles and their agglomerates.

Methodology:

-

Sample Preparation: A small amount of the dry Pigment Red 104 powder is mounted onto an aluminum stub using double-sided carbon tape. To ensure conductivity and prevent charging under the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The prepared stub is placed into the SEM chamber. The instrument is operated at an appropriate accelerating voltage (e.g., 5-20 kV) and a high vacuum. Secondary electron (SE) or backscattered electron (BSE) detectors are used to acquire images at various magnifications.

-

Data Analysis: The obtained micrographs are analyzed to assess the particle shape (e.g., spherical, cubic, irregular), surface texture, and the state of agglomeration. Image analysis software can be used to measure the dimensions of individual particles to estimate the particle size distribution.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of individual pigment particles, providing detailed information on their size, shape, and internal structure.

Methodology:

-

Sample Preparation: A very dilute suspension of Pigment Red 104 is prepared in a suitable solvent (e.g., ethanol) and subjected to ultrasonication to break up agglomerates. A drop of the suspension is then deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.

-

Imaging: The grid is loaded into the TEM holder and inserted into the microscope column. The instrument is operated at a high accelerating voltage (e.g., 100-200 kV). Bright-field images are acquired to visualize the morphology and size of the particles.

-

Data Analysis: The TEM images provide direct visualization of the primary particles. Particle size measurements can be performed on a statistically significant number of particles using image analysis software to determine the average particle size and distribution.

X-ray Diffraction (XRD)

Objective: To determine the crystalline phase of the pigment, estimate the crystallite size, and assess lattice strain.

Methodology:

-

Sample Preparation: The dry Pigment Red 104 powder is packed into a sample holder, ensuring a flat and smooth surface.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. The instrument is typically operated with a Cu Kα radiation source. The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions with standard diffraction databases. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. For a more detailed analysis, Rietveld refinement can be employed to determine lattice parameters, phase composition, and microstructural parameters like crystallite size and strain.

The logical relationship between these characterization techniques is illustrated in the diagram below.

Caption: Relationship between analytical techniques and derived properties.

Conclusion

The particle size and morphology of Pigment Red 104 are fundamental characteristics that dictate its performance as a colorant. The co-precipitation synthesis method offers a versatile platform for tuning these properties by carefully controlling reaction parameters such as pH, temperature, and reactant concentrations. A multi-technique approach, combining electron microscopy and X-ray diffraction, is essential for a thorough characterization of the pigment's physical attributes. While detailed, publicly available research focusing specifically on the quantitative particle size and morphology analysis of Pigment Red 104 is scarce, the principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field to understand, control, and characterize this important inorganic pigment. Further research to establish clear, quantitative relationships between synthesis parameters and the resulting particle characteristics would be of significant value to the industry.

References

An In-depth Technical Guide to the Surface Chemistry of Lead-Based Inorganic Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of the surface chemistry of lead-based inorganic pigments. It covers their synthesis, surface properties, degradation mechanisms, and the analytical techniques used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter these materials in various contexts, from historical artifacts to potential environmental contaminants.

Introduction to Lead-Based Inorganic Pigments

Lead-based inorganic pigments have been used for centuries in a wide range of applications, most notably as colorants in paints, ceramics, and cosmetics. Their popularity stemmed from their high opacity, brilliant colors, and excellent durability.[1] However, the significant toxicity of lead has led to their widespread restriction and replacement.[2][3] Understanding the surface chemistry of these pigments is crucial for several reasons:

-

Art Conservation: To develop effective strategies for the preservation and restoration of historical artworks where these pigments were extensively used.[4]

-

Environmental Science: To assess the fate and transport of lead in the environment resulting from the degradation of lead-containing materials.[5][6]

-

Toxicology: To understand the bioavailability and health risks associated with exposure to lead from various sources.[7]

This guide focuses on the most historically significant lead-based inorganic pigments:

-

Lead White: Basic lead carbonate (2PbCO₃·Pb(OH)₂).

-

Red Lead: Lead (II,IV) oxide (Pb₃O₄).

-

Lead-Tin Yellow: Lead stannate (Type I: Pb₂SnO₄; Type II: Pb(Sn,Si)O₃).[8][9][10]

-

Chrome Yellow: Lead chromate (PbCrO₄).[11]

-

Lead Oxides: Litharge and Massicot (PbO).

Synthesis of Lead-Based Pigments

The surface properties of pigments are intrinsically linked to their synthesis methods. Historical synthesis processes often resulted in variations in particle size, morphology, and purity, all of which influence surface reactivity.

Lead White (Dutch Stack Process)

The traditional method for producing lead white was the "Dutch" or "Stack" process. This involved the corrosion of lead metal in the presence of acetic acid, carbon dioxide, and water vapor.[12]

Reaction Pathway:

-

Lead metal reacts with acetic acid and oxygen to form lead acetate.

-

Lead acetate then reacts with carbon dioxide and water to form basic lead carbonate.

Lead-Tin Yellow

Lead-tin yellow was synthesized by heating a mixture of lead and tin oxides. The two main types, Type I and Type II, were produced under different conditions.[10]

-

Type I (Pb₂SnO₄): Produced by heating lead oxide (e.g., litharge, PbO) and tin dioxide (SnO₂) at temperatures between 650-800°C.[10]

-

Type II (Pb(Sn,Si)O₃): Produced by heating lead oxide, tin dioxide, and silica (quartz) at higher temperatures of 900-950°C.[10]

Surface Properties of Lead-Based Pigments

The surface properties of lead pigments dictate their interaction with the surrounding environment, including binders, atmospheric gases, and solvents. Key parameters include specific surface area, surface charge (zeta potential), and wettability (contact angle).

Quantitative Data

Comprehensive and directly comparable quantitative data for the surface properties of all major lead-based pigments is scarce in the readily available literature. The following tables summarize the available data.

| Pigment | Chemical Formula | Specific Surface Area (BET) (m²/g) | Source |

| Lead (II) Oxide (PbO) | PbO | 0.4 ± 0.2 | [13] |

| Lead White | 2PbCO₃·Pb(OH)₂ | Data not available | |

| Red Lead | Pb₃O₄ | Data not available | |

| Lead-Tin Yellow (Type I) | Pb₂SnO₄ | Data not available | |

| Chrome Yellow | PbCrO₄ | Data not available |

Table 1: Specific Surface Area of Lead-Based Pigments

| Pigment | Medium | Zeta Potential (mV) | pH | Source |

| Lead (II) Oxide (PbO) Nanoparticles | Aqueous | +34.1 | Not specified | [14][15] |

| Lead White | Aqueous | Data not available | ||

| Red Lead | Aqueous | Data not available | ||

| Lead-Tin Yellow (Type I) | Aqueous | Data not available | ||

| Chrome Yellow | Aqueous | Data not available |

Table 2: Zeta Potential of Lead-Based Pigments

| Pigment | Substrate | Liquid | Contact Angle (°) | Source |

| Lead (metal) | - | - | Surface Energy: 458 dynes/cm | |

| Lead White | Data not available | Data not available | Data not available | |

| Red Lead | Data not available | Data not available | Data not available | |

| Lead-Tin Yellow (Type I) | Data not available | Data not available | Data not available | |

| Chrome Yellow | Data not available | Data not available | Data not available |

Table 3: Wettability and Surface Energy of Lead-Based Pigments

Degradation Mechanisms at the Surface

The surfaces of lead-based pigments are reactive and can undergo various chemical transformations, leading to changes in color, opacity, and mechanical integrity.

Lead Soap Formation

A prevalent degradation mechanism in oil paintings is the formation of lead soaps. This occurs through the reaction of lead ions from the pigment with free fatty acids present in the oil binder (e.g., palmitic and stearic acid).[16][17][18][19][20]

The formation of lead soaps can lead to the appearance of protrusions on the paint surface and increased transparency of the paint layer.[16][21][22]

Darkening and Fading of Pigments

-

Chrome Yellow (Lead Chromate): This pigment is known to darken upon exposure to light, particularly UV radiation. The degradation process involves the reduction of chromium(VI) to chromium(III).[23] This process is influenced by the presence of sulfur.

-

Red Lead (Minium): Can undergo discoloration, sometimes lightening to form lead carbonate or darkening.[24]

-

Lead White: Can darken in the presence of sulfur-containing compounds due to the formation of black lead sulfide (PbS).[4]

Surface Modification and Stabilization

To mitigate the toxicity and improve the stability of lead-based pigments, surface modification techniques have been explored. A common approach is the encapsulation of pigment particles with an inert material like silica.[25]

This silica coating can improve thermal stability and resistance to chemical attack, thereby reducing the leaching of lead and preventing degradation reactions.[25][26]

Experimental Protocols for Surface Characterization

A variety of analytical techniques are employed to characterize the surface chemistry of lead-based pigments.

X-Ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases of the pigment and its degradation products.

-

Methodology:

-

A small, powdered sample of the pigment is prepared.

-

The sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference databases (e.g., ICDD) to identify the crystalline compounds present.[27]

-

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)

-

Purpose: To visualize the morphology and determine the elemental composition of the pigment particles and their surfaces.

-

Methodology:

-

The pigment sample is mounted on a stub, often coated with a conductive material (e.g., carbon or gold) to prevent charging.

-

A focused beam of electrons is scanned across the sample surface in a vacuum.

-

Secondary electrons and backscattered electrons are detected to form an image of the surface topography and compositional contrast, respectively.

-

The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.

-

An EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance.[28]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present on the pigment surface and in the binding medium, which is particularly useful for studying the formation of lead soaps.[18]

-

Methodology:

-

A small amount of the sample is prepared, often as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is irradiated with a broad range of infrared light.

-

The instrument measures the absorption of infrared radiation at different wavenumbers.

-

The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds and functional groups (e.g., carboxylates in lead soaps, carbonates in lead white).

-

Raman Spectroscopy

-

Purpose: To provide molecular and structural information about the pigment and its alteration products in a non-destructive manner.[12]

-

Methodology:

-

A laser beam of a specific wavelength is focused on the sample.

-

The scattered light is collected and analyzed.

-

A small fraction of the scattered light is inelastically scattered (Raman scattering), with shifts in frequency corresponding to the vibrational modes of the molecules in the sample.

-

The Raman spectrum (intensity vs. Raman shift in cm⁻¹) provides a fingerprint for the identification of specific compounds.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

-

Purpose: To measure the specific surface area of the pigment powder.

-

Methodology:

-

The pigment sample is degassed to remove adsorbed contaminants.

-

The sample is cooled to cryogenic temperatures (typically using liquid nitrogen).

-

An inert gas (usually nitrogen) is introduced to the sample at a series of controlled pressures.

-

The amount of gas adsorbed onto the pigment surface at each pressure is measured.

-

The BET theory is applied to the adsorption isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the specific surface area is determined.[24][29][30]

-

Zeta Potential Measurement

-

Purpose: To determine the surface charge of pigment particles dispersed in a liquid, which is an indicator of colloidal stability.

-

Methodology:

-

The pigment is dispersed in a suitable solvent (often water) at a specific pH.

-

The dispersion is placed in a measurement cell with electrodes.

-

An electric field is applied across the dispersion, causing the charged particles to move (electrophoresis).

-

The velocity of the particles is measured, typically using laser Doppler velocimetry.

-

The electrophoretic mobility is then used to calculate the zeta potential.[31][32][33]

-

Contact Angle Measurement

-

Purpose: To assess the wettability of a pigment surface by a liquid.

-

Methodology:

-

A flat surface is prepared from the pigment or a coating containing the pigment.

-

A droplet of a test liquid (e.g., water, oil) is placed on the surface.

-

The angle formed between the solid surface and the liquid at the three-phase boundary is measured. A low contact angle indicates good wettability (hydrophilic), while a high contact angle indicates poor wettability (hydrophobic).

-

Conclusion

The surface chemistry of lead-based inorganic pigments is a complex and multifaceted field with significant implications for art conservation, environmental science, and toxicology. While historical synthesis methods have given rise to pigments with unique and often desirable properties, their inherent reactivity leads to various degradation pathways that can alter their appearance and release toxic lead into the environment. A thorough understanding of their surface properties and degradation mechanisms, facilitated by a suite of advanced analytical techniques, is essential for addressing the challenges posed by these materials. Further research is needed to obtain a more complete quantitative dataset of the surface properties of these important historical pigments to better predict their long-term behavior and develop more effective preservation and remediation strategies.

References

- 1. Lead pigments | PPTX [slideshare.net]

- 2. alpolic-americas.com [alpolic-americas.com]

- 3. saicmknowledge.org [saicmknowledge.org]

- 4. aic-publishing.org [aic-publishing.org]

- 5. researchgate.net [researchgate.net]